molecular formula C8H8I2N2O2 B1346087 3,5-Diiodo-4-methoxybenzohydrazide CAS No. 23964-37-6

3,5-Diiodo-4-methoxybenzohydrazide

Cat. No.: B1346087
CAS No.: 23964-37-6
M. Wt: 417.97 g/mol
InChI Key: YUXQRQJBJCNOND-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methoxybenzohydrazide is an organic compound belonging to the benzohydrazide family. It is characterized by a benzene ring substituted with two iodine atoms and one methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-methoxybenzohydrazide was first reported by Kismányoky et al. in 1969. The process involves reacting 3,5-diiodo-4-chlorobenzohydrazide with sodium methoxide in methanol. The reaction conditions typically include:

    Reactants: 3,5-diiodo-4-chlorobenzohydrazide and sodium methoxide

    Solvent: Methanol

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing iodine atoms, the compound is highly reactive towards electrophilic substitution reactions.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-Diiodo-4-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the determination of copper and other metals.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.

    Industry: The compound is utilized as a photocatalyst for the degradation of organic pollutants, showcasing its environmental applications

Mechanism of Action

The mechanism by which 3,5-Diiodo-4-methoxybenzohydrazide exerts its effects involves its interaction with molecular targets and pathways. The presence of iodine atoms enhances its reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparison with Similar Compounds

    3,5-Diiodo-4-chlorobenzohydrazide: Similar in structure but with a chlorine atom instead of a methoxy group.

    4-Methoxybenzhydrazide: Lacks the iodine atoms, resulting in different reactivity and applications.

    3,5-Diiodo-4-hydroxybenzohydrazide: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: 3,5-Diiodo-4-methoxybenzohydrazide is unique due to the combination of iodine and methoxy substituents, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-diiodo-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXQRQJBJCNOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178681
Record name Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23964-37-6
Record name Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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